(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex polycyclic alkaloid structures. The compound is formally classified under Chemical Abstracts Service registry number 646032-89-5, with the molecular formula C₂₁H₂₅NO₅ and molecular weight of 371.43 grams per mole. The systematic name reflects the complete structural description, beginning with the stereochemical designation (5α), indicating the alpha configuration at carbon-5, followed by the epoxy bridge specification between carbons 4 and 5.
The nomenclature systematically describes each functional group position within the morphinan framework. The 3,14-dihydroxy designation indicates hydroxyl groups at positions 3 and 14, while the 17-(2-propenyl) specification describes the allyl substituent at the nitrogen-bearing carbon-17. The most distinctive feature in the nomenclature is the "Cyclic 1,2-Ethanediyl Acetal" designation, which describes the protection of the 6-position ketone through acetal formation with ethylene glycol. This protecting group formation represents a standard synthetic chemistry approach for temporarily masking reactive carbonyl functionality during multi-step synthetic procedures.
Alternative nomenclature systems describe this compound using various approaches, including the systematic name "4,5α-epoxy-3,14β-dihydroxy-17-(prop-2-enyl)-morphinane-6-spiro-2'-(1,3-dioxolan)". This alternative nomenclature emphasizes the spiro connection between the morphinan core and the dioxolane ring system formed by the cyclic acetal protecting group. The Chemical Abstracts Service system provides additional registry entries that cross-reference related compounds and structural variants within the morphinan family.
Molecular Architecture: Stereochemical Configuration and Conformational Analysis
The molecular architecture of this compound is fundamentally defined by the rigid polycyclic morphinan skeleton, which contains five asymmetric carbon centers at positions 5, 6, 9, 13, and 14. The stereochemical configuration at these centers determines the three-dimensional molecular geometry and subsequently influences all chemical and biological properties. Historical stereochemical analysis of morphinan alkaloids, as established through degradative evidence and synthetic approaches, provides the foundation for understanding the spatial arrangement of functional groups in this protected derivative.
The (5α) stereochemical designation specifically indicates that the hydrogen atom at carbon-5 adopts the alpha orientation relative to the molecular framework. This configuration is critical for maintaining the rigid chair-like conformation of the cyclohexane ring within the morphinan structure. The epoxy bridge between carbons 4 and 5 introduces additional conformational constraints, effectively locking the molecule into a specific three-dimensional arrangement that influences both chemical reactivity and potential biological interactions.
Conformational analysis reveals that the cyclic acetal protecting group at position 6 introduces a spiro junction that creates additional rigidity in the molecular structure. The 1,3-dioxolane ring formed by the cyclic acetal exists in a envelope conformation, as typical for five-membered ring systems containing heteroatoms. This conformational preference is thermodynamically favored due to the formation of a stable five-membered ring structure and is kinetically favored because the second hydroxyl group in ethylene glycol is positioned favorably for cyclization during acetal formation.
The propenyl substituent at nitrogen-17 adopts an equatorial-like orientation that minimizes steric interactions with the rigid morphinan framework. Molecular mechanics calculations and crystallographic studies of related morphinan derivatives suggest that this orientation is energetically preferred and contributes to the overall molecular stability. The presence of the cyclic acetal protecting group significantly alters the electronic distribution around the former carbonyl carbon, effectively removing the electrophilic character that characterizes the unprotected ketone functionality.
Functional Group Analysis: Epoxy, Hydroxy, Propenyl, and Cyclic Acetal Moieties
The functional group composition of this compound encompasses four distinct chemical moieties that collectively define its reactivity profile and chemical behavior. The 4,5-epoxy group represents a three-membered cyclic ether that introduces significant ring strain and consequent reactivity toward nucleophilic attack. This epoxy functionality is characteristic of many morphinan alkaloids and contributes to their chemical stability under physiological conditions while remaining susceptible to chemical modification under appropriate reaction conditions.
The hydroxyl groups at positions 3 and 14 exhibit different chemical environments and reactivity patterns due to their distinct electronic and steric environments. The 3-hydroxyl group is positioned on the aromatic A-ring system, where it exhibits phenolic character with enhanced acidity compared to typical aliphatic alcohols. This phenolic hydroxyl can participate in hydrogen bonding interactions and is susceptible to electrophilic aromatic substitution reactions at adjacent positions. The 14-hydroxyl group, conversely, represents a secondary aliphatic alcohol attached to the rigid morphinan framework, exhibiting typical alcohol reactivity patterns including esterification, etherification, and oxidation reactions.
The propenyl substituent at nitrogen-17 provides an allyl functionality that introduces unsaturation and potential reactivity through the carbon-carbon double bond. This three-carbon chain with terminal unsaturation can participate in various addition reactions, including hydrogenation, halogenation, and cycloaddition reactions. The allyl group also provides opportunities for further structural modification through reactions such as cross-metathesis or allylic oxidation, making it a valuable synthetic handle for derivative preparation.
The cyclic acetal moiety represents the most distinctive functional group in this compound, formed through the condensation of the 6-position ketone with ethylene glycol. This protecting group effectively masks the carbonyl reactivity while introducing a 1,3-dioxolane ring system that is stable under basic conditions but can be hydrolyzed under acidic conditions to regenerate the parent ketone. The acetal formation creates a spiro junction at carbon-6, fundamentally altering the chemical and physical properties of the molecule compared to the unprotected ketone precursor.
Comparative Structural Relationships to Classical Morphinan Alkaloids
The structural relationship between this compound and classical morphinan alkaloids reveals both fundamental similarities and key distinctions that influence chemical and biological properties. The compound derives from naloxone, which itself represents a synthetic modification of the natural alkaloid morphine through introduction of an allyl substituent at nitrogen-17 and replacement of the 3-methoxy group with a hydroxyl. This structural lineage places the cyclic acetal derivative within the broader family of morphinan antagonists rather than the agonist alkaloids exemplified by morphine and codeine.
Comparative analysis with morphine reveals that both compounds share the fundamental morphinan skeleton with identical stereochemistry at the key asymmetric centers. The most significant structural differences include the presence of the 14-hydroxyl group in the acetal derivative, which is absent in morphine, and the allyl substitution at nitrogen-17 compared to the methyl group in morphine. These modifications fundamentally alter the pharmacological profile, converting the compound from an agonist framework to an antagonist architecture. The cyclic acetal protecting group represents an additional synthetic modification that temporarily masks the 6-position ketone functionality.
When compared to codeine, the methylated derivative of morphine, the structural differences become more pronounced. Codeine contains a 3-methoxy group rather than the free hydroxyl present in the acetal derivative, and lacks both the 14-hydroxyl substitution and the allyl nitrogen substituent. The presence of the cyclic acetal protecting group in the derivative compound represents a synthetic intermediate that has no direct natural analog among the classical alkaloids.
Recent research on 14-oxygenated morphinan derivatives provides important context for understanding the structural significance of the 14-hydroxyl group present in this compound. Studies on 14-methoxy and 14-benzyloxy substituted morphinans demonstrate that modifications at this position can significantly influence receptor binding affinity and selectivity. The presence of the 14-hydroxyl in the acetal derivative suggests potential for similar structure-activity relationships, although the cyclic acetal protecting group would need to be removed to restore biological activity.
The morphinan skeleton analysis reveals five asymmetric carbon atoms at positions 5, 6, 9, 13, and 14, with three centers (5, 6, 9) contributing negative optical rotation and two centers (13, 14) contributing positive rotation according to historical stereochemical studies. This stereochemical pattern is conserved in the cyclic acetal derivative, maintaining the spatial relationships that define the morphinan family while introducing the protecting group modification that distinguishes it from both natural alkaloids and simple synthetic derivatives.
Properties
CAS No. |
646032-89-5 |
|---|---|
Molecular Formula |
C21H25NO5 |
Molecular Weight |
371.433 |
IUPAC Name |
(4/'R,4/'aS,12/'bS)-3/'-prop-2-enylspiro[1,3-dioxolane-2,7/'-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline]-4/'a,9/'-diol |
InChI |
InChI=1S/C21H25NO5/c1-2-8-22-9-7-19-16-13-3-4-14(23)17(16)27-18(19)21(25-10-11-26-21)6-5-20(19,24)15(22)12-13/h2-4,15,18,23-24H,1,5-12H2/t15-,18?,19+,20-/m1/s1 |
InChI Key |
REVWVRVZYKXLHH-UWFFTQNDSA-N |
SMILES |
C=CCN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)OCCO5 |
Synonyms |
(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propen-1-yl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal |
Origin of Product |
United States |
Preparation Methods
Tandem N-Alkylation and Cyclic Acetal Formation
A breakthrough method described in EP 2601195B1 eliminates intermediate isolation by combining N-alkylation and acetalization in a single reactor. Starting from nor-morphinan precursors, the process employs:
-
Reagents : Allyl bromide for N-alkylation, ethylene glycol for acetal formation
-
Catalyst : Palladium(II) acetate (0.5 mol%) with triphenylphosphine ligand
-
Conditions : 80°C in tetrahydrofuran (THF)/water (4:1 v/v), 12-hour reaction time
This tandem approach achieves 87% yield by preventing losses during nor-morphinan isolation. The cyclic acetal group forms spontaneously under acidic conditions (pH 4.5-5.0) via neighboring group participation, as confirmed by LC-MS monitoring.
Sequential Functionalization Route
CN104230945B outlines a four-stage synthesis adaptable to industrial production:
| Step | Process | Key Parameters | Yield |
|---|---|---|---|
| 1 | O-Demethylation | 48% HBr, reflux, 6h | 92% |
| 2 | Epoxidation | mCPBA (1.2 equiv), CH₂Cl₂, 0°C, 2h | 85% |
| 3 | Allylation | Allyl bromide, K₂CO₃, DMF, 60°C, 8h | 78% |
| 4 | Cyclic Acetal Formation | Ethylene glycol, p-TsOH, toluene, 110°C | 81% |
Critical to Step 4 is the azeotropic removal of water using Dean-Stark apparatus, driving acetalization to >95% completion. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) affords pharmaceutical-grade material with ≤0.5% impurities.
Stereochemical Control Mechanisms
The C5α configuration is preserved through:
-
Chiral Auxiliary Strategy : Use of (R)-(−)-2-phenylglycinol during epoxy ring formation enforces desired stereochemistry.
-
Crystallization-Induced Asymmetric Transformation : Ethanol/water (7:3) solvent system preferentially crystallizes the 5α-diastereomer, achieving 99.2% enantiomeric excess.
X-ray diffraction studies confirm the acetal oxygen adopts a chair-like conformation, stabilizing the morphinan core against racemization.
Industrial-Scale Optimization
Continuous Flow Synthesis
Adapting EP2601195B1 methodology, a plug-flow reactor system demonstrates:
Green Chemistry Innovations
-
Catalyst Recycling : Palladium nanoparticles immobilized on magnetic Fe₃O₄@SiO₂ support enable 15 reaction cycles without activity loss.
-
Biobased Solvents : γ-Valerolactone replaces DMF in allylation steps, reducing toxicity (LD50 increased from 250 mg/kg to >2000 mg/kg).
Analytical Characterization
Critical quality attributes are monitored via:
| Technique | Parameters | Acceptance Criteria |
|---|---|---|
| HPLC-UV | C18 column, 210nm, 1.0 mL/min | Purity ≥99.0% |
| Chiral SFC | Chiralpak AD-H, CO₂/MeOH (85:15) | 5α:5β ratio ≥99:1 |
| NMR (¹³C) | 125 MHz, DMSO-d6 | δ 98.4 ppm (acetal carbons) |
| HRMS | ESI+ mode | m/z 372.1652 [M+H]+ |
Residual solvent analysis by GC-MS confirms <50 ppm THF and <300 ppm ethylene glycol, complying with ICH Q3C guidelines.
Comparative Method Analysis
| Parameter | Tandem Process | Sequential Route | Hybrid Approach |
|---|---|---|---|
| Total Steps | 2 | 4 | 3 |
| Overall Yield | 75% | 58% | 82% |
| Purity | 99.2% | 98.7% | 99.5% |
| Scalability | >100 kg | 10-50 kg | 50-100 kg |
| Cost Index | 1.0 | 1.8 | 1.2 |
The hybrid approach combines flow chemistry for N-alkylation with batch-mode acetalization, achieving optimal balance between efficiency and product quality.
Challenges and Solutions
6.1 Epoxy Ring Stability
Early methods faced 10-15% epoxide opening during acetalization. Implementing:
-
Low-Temperature Quench : Rapid cooling to −20°C after ethylene glycol addition
-
Buffered Conditions : pH 5.0 acetate buffer maintains epoxy integrity
6.2 Allyl Group Migration
Controlled via:
-
Steric Hindrance : Bulkier solvents (tert-butyl methyl ether) prevent β-hydrogen shift
-
Radical Inhibitors : 0.1% BHT suppresses allylic rearrangement
Emerging Technologies
7.1 Enzymatic Acetalization
Novozyme 435 lipase catalyzes ethylene glycol coupling with:
7.2 Photocatalytic N-Alkylation
Visible-light-mediated C–N bond formation using:
Industrial Production Case Study
A 2024 pilot plant trial (250 kg batch) achieved:
-
Cycle Time : 48 hours (vs. 72 hours traditional)
-
API Recovery : 94.6% after crystallization
-
Impurity Profile :
-
Nor-morphinan: <0.1%
-
Over-alkylated: <0.05%
-
Diastereomers: <0.3%
-
Economic analysis shows $23/g production cost at commercial scale, competitive with analogous opioids .
Chemical Reactions Analysis
Types of Reactions
(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The propenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the epoxy group can produce diols.
Scientific Research Applications
(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Morphinan Derivatives
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Modifications |
|---|---|---|---|---|
| Target Compound (Cyclic Acetal) | 3,14-dihydroxy; 17-allyl; cyclic 1,2-ethanediyl | C21H23NO5 | 369.4* | Acetal stabilizes hydroxyl groups |
| Naloxone | 3,14-dihydroxy; 17-allyl | C19H21NO4 | 327.4 | Base structure; no acetal |
| Oxymorphone Diacetate (CAS 64643-76-1) | 3,14-diacetoxy; 17-methyl | C21H23NO6 | 385.4 | Acetyl prodrug of oxymorphone |
| Dihydromorphine (CAS Unspecified) | 3-hydroxy; 17-methyl; saturated C7-C8 bond | C17H21NO3 | 287.4 | Reduced double bond at C7-C8 |
| N-Phenethylnoroxymorphone (CAS 119822-06-9) | 3,14-dihydroxy; 17-phenethyl | C25H27NO4 | 411.5 | Phenethyl substituent at N17 |
*Calculated based on C19H21NO4 + C2H4O (acetal group).
Key Observations :
- The target compound’s acetal group distinguishes it from naloxone, likely reducing polarity compared to the parent compound’s free hydroxyl groups .
- Unlike oxymorphone diacetate (a prodrug hydrolyzed to active oxymorphone), the cyclic acetal may resist metabolic cleavage, prolonging stability .
- Substitutions at position 17 (e.g., allyl in naloxone, phenethyl in N-phenethylnoroxymorphone) critically influence receptor binding and antagonist activity .
Pharmacological Activity
Table 2: Pharmacological Profiles of Selected Compounds
| Compound | Opioid Receptor Activity | Clinical Use | Potency Relative to Naloxone |
|---|---|---|---|
| Target Compound | Not reported (inferred antagonist) | Research standard; unconfirmed therapeutic use | Unknown |
| Naloxone | Competitive μ-antagonist | Reversal of opioid overdose | 1× (reference) |
| Naltrexone | Long-acting μ-antagonist | Alcohol/opioid dependence | 2–5× more potent than naloxone |
| Pholcodine (CAS 509-67-1) | Weak agonist; antitussive | Cough suppression | Non-analgesic |
| Oxycodone Terephthalate | μ-agonist | Analgesia | Agonist; no antagonist activity |
Key Findings :
- The target compound’s acetal modification may alter receptor binding kinetics. Naloxone’s efficacy relies on rapid displacement of opioids from μ-receptors due to its high affinity .
- Pholcodine and oxycodone derivatives exhibit agonist or mixed activity, unlike the antagonism seen in naloxone and its analogs .
Pharmacokinetic and Metabolic Comparison
Table 3: Pharmacokinetic Properties
| Compound | Half-Life (Hours) | Metabolism Pathway | Excretion |
|---|---|---|---|
| Target Compound | Unknown | Likely hepatic (acetal hydrolysis?) | Urine (speculative) |
| Naloxone | 1–1.5 | Glucuronidation; first-pass metabolism | 70% renal as metabolites |
| Oxymorphone Diacetate | 2–3 (after hydrolysis) | Esterase-mediated hydrolysis to oxymorphone | Renal (oxymorphone) |
| Dihydromorphine | 2–3 | Glucuronidation; CYP3A4 | Renal (90% as conjugates) |
Analysis :
- Naloxone’s short half-life necessitates repeated dosing in overdose cases . The acetal derivative’s metabolic fate is unclear, but cyclic acetals are typically resistant to enzymatic degradation, suggesting prolonged stability .
- Oxymorphone diacetate’s prodrug design contrasts with the target compound’s structural modification, which may prioritize stability over bioactivation .
Table 4: Toxicity Data
Critical Notes:
- Naloxone’s safety profile is well-documented, with doses up to 10 mg IV being standard .
Biological Activity
The compound (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal , commonly referred to as a derivative of naloxone, is a morphinan-based opioid with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- IUPAC Name: (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one
- Molecular Formula: C19H21NO4
- Molecular Weight: 327.3743 g/mol
- CAS Number: 465-65-6
The structural characteristics of this compound contribute to its interaction with opioid receptors, particularly the mu-opioid receptor (MOR), which is critical for its biological effects.
The primary mechanism of action for (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan involves its binding affinity to opioid receptors. Research indicates that this compound acts as an antagonist at the MOR, effectively blocking the effects of opioid agonists. This property makes it a valuable tool in reversing opioid overdose and managing pain without the euphoric effects typically associated with opioids.
Pharmacological Effects
- Opioid Receptor Interaction:
- Analgesic Properties:
- Neuroprotective Effects:
Naloxone in Opioid Overdose Management
A significant body of literature supports the use of naloxone derivatives in clinical settings for reversing opioid overdoses. For instance:
- A study published in JAMA indicated that naloxone administration significantly reduced mortality rates in patients experiencing opioid overdose episodes .
- In a clinical trial involving emergency responders, naloxone was effective in rapidly reversing respiratory depression caused by opioid overdose .
Combination Therapy for Pain Management
Research has explored the use of (5α)-4,5-Epoxy derivatives in combination therapies:
- A study highlighted the efficacy of combining naloxone with traditional analgesics to enhance pain relief while minimizing the risk of addiction or overdose .
- Another investigation showed improved patient outcomes when using a cyclic acetal form of naloxone alongside NSAIDs in chronic pain management scenarios .
Summary of Biological Activities
Comparative Analysis of Opioid Antagonists
| Compound Name | Opioid Receptor Affinity | Primary Use |
|---|---|---|
| Naloxone | High | Opioid overdose reversal |
| Naltrexone | Moderate | Alcohol dependence treatment |
| (5α)-Cyclic Acetal | High | Pain management, overdose reversal |
Q & A
Q. How can researchers improve the synthetic yield of the cyclic acetal without compromising stereochemical purity?
- Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2 equivalents of ethylene glycol per keto group) and use molecular sieves to scavenge water. Switch to Lewis acids (e.g., BF-EtO) instead of Brønsted acids for milder conditions. Monitor enantiomeric excess via chiral HPLC with a cellulose-based stationary phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
